CID 137190538

Description

Historical Trajectories and Evolution of Brilliant Blue G in Scientific Inquiry

Originally developed for the textile industry, Brilliant Blue G, along with its counterpart Brilliant Blue R, transitioned into analytical biochemistry. wikipedia.orgmacsenlab.com The first reported use of the "G" form for visualizing protein bands in polyacrylamide gels dates back to 1967. wikipedia.orgbiomol.com Initially, the dye was dissolved in an acetic acid solution containing methanol. wikipedia.orgbiomol.com A significant advancement was the discovery that protein bands could be stained without staining the polyacrylamide gel itself by using a colloid of the "G" form in a trichloroacetic acid solution without methanol, eliminating the need for destaining. wikipedia.org Modern formulations often utilize a colloid of the "G" form in a solution containing phosphoric acid, ethanol (B145695) (or methanol), and ammonium (B1175870) sulfate (B86663) (or aluminum sulfate). biomol.com

Beyond protein quantification and visualization, Brilliant Blue G has been explored for other research applications. Studies have investigated its effects on amyloid formation, particularly concerning human amylin, a polypeptide involved in type-2 diabetes. plos.orgnih.gov Research has also examined its potential in attenuating lipopolysaccharide-mediated microglial activation and inflammation, suggesting a role as a P2X7 receptor antagonist. nih.gov Furthermore, Brilliant Blue G and its derivatives have been studied for their utility in vitreoretinal surgery as vital dyes to stain the internal limiting membrane (ILM). macsenlab.comnih.govmdpi.comfda.govfrontiersin.org

Structural Frameworks and Mechanistic Implications of Brilliant Blue G Functionality

Brilliant Blue G is a triphenylmethane (B1682552) dye, characterized by a central carbon atom bonded to three phenyl groups. patsnap.comwikipedia.orgmdpi.com Its molecular structure includes sulfonic acid groups, which contribute to its ionic nature and water solubility. patsnap.commdpi.comscielo.org.za The dye's functionality in academic research is intimately linked to its structural features and how they influence its interactions with other molecules and its spectral properties.

Triphenylmethane Chromophore System

The core of the Brilliant Blue G structure is the triphenylmethane chromophore. This system of conjugated double bonds across the three phenyl rings is responsible for the dye's ability to absorb light in the visible spectrum, resulting in its characteristic blue color. mdpi.com Modifications to this core structure or its substituents can influence the exact wavelengths of light absorbed, leading to variations in color and spectral properties observed in related dyes.

Ionic States and pH-Dependent Spectral Properties

Brilliant Blue G exists in different ionic states depending on the pH of the solution, and these states exhibit distinct spectral properties. patsnap.comwikipedia.org The color of the dye changes with varying acidity. At a pH of less than 0, the dye appears red with an absorption maximum around 465 nm. wikipedia.org Around pH 1, the dye is green with an absorption maximum at approximately 620 nm. wikipedia.org Above pH 2, the dye is bright blue with a maximum absorption at 595 nm. wikipedia.org This pH-dependent color change is a crucial aspect of its application in the Bradford assay, where under acidic conditions, the dye is predominantly in a cationic form and undergoes a spectral shift upon binding to proteins. patsnap.com The different colors are a result of the different charged states of the dye molecule; in the red form, all three nitrogen atoms carry a positive charge. wikipedia.org

A data table summarizing the pH-dependent spectral properties of Brilliant Blue G is provided below:

| pH Range | Observed Color | Approximate Absorption Maximum (nm) |

| < 0 | Red | 465 |

| ~1 | Green | 620 |

| > 2 | Bright Blue | 595 |

The binding of Brilliant Blue G to proteins involves ionic interactions between the dye's sulfonic acid groups and basic amino acids (such as arginine, lysine, and histidine) in the protein, as well as hydrophobic interactions between the dye's aromatic rings and non-polar regions of the protein. patsnap.comresearchgate.net This dual mode of binding contributes to the dye's effectiveness in staining a wide range of proteins. patsnap.com

Variants and Related Dyes in Contemporary Research Paradigms

Brilliant Blue G is closely related to Coomassie Brilliant Blue R-250, differing by the addition of two methyl groups in the G variant. wikipedia.orgbiomol.com The "G" in Brilliant Blue G stands for "greenish," referring to the slightly greener tint of its blue color compared to the "R" (reddish) variant. macsenlab.com Both dyes are widely used in protein staining.

Beyond the R variant, researchers have explored modified versions and related triphenylmethane derivatives for specific applications. For instance, new Brilliant Blue G derivatives with increased lipophilicity have been designed and synthesized to improve staining selectivity for the internal limiting membrane in vitreoretinal surgery and minimize diffusion into adjacent retinal layers. nih.govfrontiersin.org Studies comparing Brilliant Blue G with other vital dyes like indocyanine green (ICG) and infracyanine green (IFCG) in ophthalmic procedures highlight the ongoing research into optimizing dyes for better visualization and reduced potential toxicity. mdpi.comfrontiersin.org

Research also extends to the degradation of Brilliant Blue dyes, investigating processes like ozonation to treat industrial wastewater containing these compounds. mdpi.comupb.ro Studies on the kinetics and mechanism of oxidation of related dyes, such as Brilliant Blue R, by agents like hypochlorite (B82951) contribute to understanding their environmental fate and developing remediation strategies. scielo.org.za The use of Brilliant Blue G in forensic science for fingerprint analysis, leveraging its interaction with specific amino acids, demonstrates another contemporary research paradigm for this versatile compound. science.govresearchgate.net

Properties

Key on ui mechanism of action |

The internal limiting membrane (ILM) is a thin and translucent structure that demarcates the transition from the retina from the vitreous body of the eye. It acts as a scaffold on which excessive tissue can grow, which results in visual distortion when it is projected onto the neighbouring retina. This causes visual loss and/or distortion. An epiretinal membrane (also known as ERM) is a fibrous type of tissue that can be found on the inner surface of the retina and occurs idiopathically, and in some cases, retinal detachment and inflammation. It is often found on the surface of the internal limiting membrane (ILM), causing visual loss and distortion. The above condition as well as the associated macular pucker or traction maculopathy can affect the ILM, contributing to visual complications. The removal of the ILM with or without vitrectomy is often a simple solution to these conditions. Brilliant Blue G specifically stains the internal limiting membrane (ILM) in the eye without staining the epiretinal membrane or the retina, allowing for easier surgical removal. The mechanism of its specific staining that is limited to the ILM is currently not fully understood. |

|---|---|

CAS No. |

6104-58-1 |

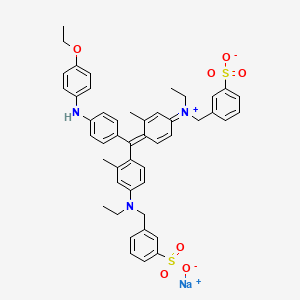

Molecular Formula |

C47H49N3NaO7S2 |

Molecular Weight |

855.0 g/mol |

IUPAC Name |

sodium 3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56); |

InChI Key |

RWFXCYWTHJDCMJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |

Appearance |

Solid powder |

Other CAS No. |

6104-58-1 |

physical_description |

Blue crystals; [MSDSonline] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

1mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acid blue 90 brilliant blue G C.I. 42655 coomassie blue G coomassie Brilliant Blue Coomassie brilliant blue G 250 Coomassie brilliant blue G250 serva blue G supranol cyanine G xylene brilliant cyanine G |

Origin of Product |

United States |

Mechanistic Elucidation of Brilliant Blue G Biomolecule Interactions

Fundamental Binding Modalities with Proteins

Brilliant Blue G interacts with proteins through several key binding modalities, predominantly involving electrostatic and hydrophobic forces. patsnap.comabcam.comresearchgate.netacs.org

Electrostatic Interactions with Basic Amino Acid Residues

Electrostatic interactions play a significant role in the binding of Brilliant Blue G to proteins. The dye's negatively charged sulfonic acid groups interact ionically with the positively charged basic amino acid residues found in proteins, such as arginine, lysine, and histidine patsnap.comcephamls.comabcam.comontosight.ai. This heteropolar bonding contributes substantially to the formation of the protein-dye complex. abcam.comresearchgate.netnih.gov

Hydrophobic Association with Non-polar Protein Domains

In addition to electrostatic forces, hydrophobic interactions are critical drivers of Brilliant Blue G binding to proteins. abcam.comresearchgate.netnih.govnih.govnih.gov The aromatic rings within the structure of Brilliant Blue G facilitate hydrophobic associations with non-polar regions and aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) within proteins. patsnap.comabcam.comnih.gov Studies have indicated that hydrophobic forces can play a major role in the interaction between Brilliant Blue G and proteins like bovine serum albumin (BSA). nih.govnih.govresearchgate.netnih.gov

Contributions of Van der Waals Forces and Hydrogen Bonding in Complex Stabilization

Beyond the primary electrostatic and hydrophobic interactions, Van der Waals forces also contribute to the stabilization of the Brilliant Blue G-protein complex. carlroth.comfrontiersin.orgabcam.comnih.gov While hydrophobic forces are often highlighted as a major contributor, some research suggests that hydrogen bonding and Van der Waals interactions may also play a role in the binding, particularly observed in studies with proteins like insulin (B600854). biorxiv.org The non-covalent nature of these combined interactions allows for the formation of strong yet reversible protein-dye complexes. carlroth.comconductscience.comabcam.com

Spectroscopic and Photophysical Manifestations of Binding Events

The binding of Brilliant Blue G to proteins induces notable changes in its spectroscopic and photophysical properties, which are exploited for protein detection and quantification. wikipedia.orgcarlroth.comconductscience.com

Absorbance Spectral Shifts and Chromatic Transformations Upon Protein Binding

A key characteristic of Brilliant Blue G binding to proteins is the significant shift in its absorbance spectrum and a visible chromatic transformation. Under acidic conditions, typically used in assays like the Bradford assay, the free dye exists predominantly in a brownish-red or green form with an absorbance maximum around 465 nm or 650 nm depending on pH patsnap.comwikipedia.orgcarlroth.com. Upon binding to protein, the dye stabilizes in its negatively charged anionic form, resulting in a vibrant blue color with a characteristic absorbance maximum at 595 nm. patsnap.comwikipedia.orgcephamls.comcarlroth.com This shift in absorbance is directly proportional to the amount of protein bound, forming the basis of colorimetric protein quantification methods. patsnap.comwikipedia.orgcephamls.comconductscience.com

Data Table 1: Absorbance Maxima of Brilliant Blue G at Different States

| State | Typical pH Range | Dominant Color | Approximate Absorbance Maximum (nm) | Source |

| Free Dye | Acidic (< pH 1) | Red | 465-470 | wikipedia.orgcarlroth.comabcam.com |

| Free Dye | Acidic (~ pH 1) | Green | 650 | carlroth.comabcam.com |

| Free Dye | pH > 2 | Blue | 595 | carlroth.comabcam.com |

| Protein-Bound Dye | Acidic | Blue | 595 | patsnap.comwikipedia.orgcephamls.comcarlroth.com |

Fluorescence Quenching Dynamics and Förster Resonance Energy Transfer (FRET) Applications

While primarily known for its absorbance properties, the interaction of Brilliant Blue G with proteins can also influence protein fluorescence. Studies investigating the binding of Brilliant Blue G to proteins like bovine serum albumin have observed fluorescence quenching of the intrinsic protein fluorescence (arising from tryptophan and tyrosine residues) upon dye binding. nih.govresearchgate.net This quenching can occur through a dynamic mechanism. nih.govresearchgate.netnih.gov Furthermore, the interaction can lead to radiationless energy transfer between the protein and the bound dye, a phenomenon related to Förster Resonance Energy Transfer (FRET). nih.govresearchgate.netnih.gov FRET involves the transfer of energy from a donor fluorophore (in this case, potentially aromatic amino acids in the protein) to an acceptor molecule (Brilliant Blue G) when they are in close proximity and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. nih.govrsc.orgplos.org The distance between the bound dye and protein residues can be estimated using FRET theory, providing insights into the binding site location. nih.govresearchgate.netnih.gov

Conformational Reconfigurations of Biomolecules Induced by Brilliant Blue G Complexation

The binding of Brilliant Blue G to proteins can induce conformational changes in the protein structure. These reconfigurations can influence protein function and are an important aspect of the dye-biomolecule interaction.

Spectroscopic techniques, such as synchronous fluorescence and FTIR, have been used to investigate the conformational changes in proteins upon binding with Brilliant Blue G nih.govresearchgate.netnih.gov. For instance, studies on BSA have shown conformational changes in its secondary structure upon interaction with the dye nih.govresearchgate.netnih.gov. However, some studies, particularly those involving human serum albumin (HSA), have indicated only minor micro-environmental and conformational changes upon binding with Brilliant Blue G researchgate.net.

Research on the interaction of Brilliant Blue G with human insulin (HI) has demonstrated that the dye can stabilize the helical structure of the protein biorxiv.org. 2D NOESY NMR studies revealed residue-level local conformational changes in the HI dimer upon binding to Brilliant Blue G, suggesting that the dye stabilizes the α-helixes of both the A and B subunits of insulin biorxiv.org.

The ability of Brilliant Blue G to induce or influence conformational changes is not limited to stabilizing structures. In some cases, the interaction can lead to protein aggregation. For example, Brilliant Blue G has been shown to induce coiled-coil aggregation in lysozyme (B549824) at pH 7.4, mediated by hydrophobic and electrostatic forces acs.orgnih.gov.

These findings highlight that the conformational response of a biomolecule to Brilliant Blue G binding is dependent on the specific biomolecule and the solution conditions.

Quantitative Characterization of Binding Kinetics and Thermodynamics

Quantitative analysis of the binding of Brilliant Blue G to biomolecules provides crucial information about the affinity, stoichiometry, and the driving forces of the interaction. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and UV-Visible absorption spectroscopy are commonly employed for these studies nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.nettsijournals.comresearchgate.netunits.it.

Binding constants (association constant, Ka, or dissociation constant, Kd) provide a measure of the affinity between Brilliant Blue G and a biomolecule units.it. A higher binding constant indicates a stronger interaction. Stoichiometry refers to the ratio of dye molecules that bind to a single biomolecule.

Studies on the interaction of Brilliant Blue G with BSA have determined binding constants using fluorescence quenching data nih.govresearchgate.netnih.gov. For example, a binding constant of 4.20 × 104 M-1 was reported for the CBB-BSA interaction at 302 K nih.govresearchgate.netnih.gov. The number of binding sites (n) for CBB on BSA was found to be close to unity (0.96), indicating a single class of binding sites nih.govresearchgate.netnih.gov.

For human insulin, isothermal titration calorimetry (ITC) experiments have been used to study the binding interaction with Brilliant Blue G biorxiv.org. These studies revealed a sub-micromolar binding affinity, with a dissociation constant (Kd) of 12.5 µM biorxiv.org. The fitting parameter value of 'n' suggested a 1:2 complex formation between Brilliant Blue G and human insulin biorxiv.org.

The determination of binding constants and stoichiometry is essential for understanding the nature and strength of the interaction and for developing applications based on these interactions.

Here is a table summarizing some reported binding constants and stoichiometries:

| Biomolecule | Temperature (K) | Binding Constant (Ka, M-1) | Stoichiometry (n) | Method Used | Source |

| Bovine Serum Albumin (BSA) | 302 | 4.20 × 104 | 0.96 | Fluorescence Quenching | nih.govresearchgate.netnih.gov |

| Human Insulin (HI) | 298 | ~8 × 104 (calculated from Kd) | 2 | Isothermal Titration Calorimetry (ITC) | biorxiv.org |

Thermodynamic parameters, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insights into the driving forces behind the binding process nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.nettsijournals.comresearchgate.netrjptonline.orgmdpi.comnih.gov. The Gibbs free energy change (ΔG) indicates the spontaneity of the binding, with negative values signifying a favorable process nih.govresearchgate.net.

For the interaction of Brilliant Blue G with BSA, positive values for both ΔH and ΔS have been observed, suggesting that hydrophobic forces play a major role in the binding process nih.govresearchgate.netnih.gov. The negative values of ΔG indicate that the binding is spontaneous nih.govresearchgate.net.

In contrast, studies on the binding of Brilliant Blue G to human insulin have shown negative values for both ΔH and ΔS biorxiv.org. This suggests that the binding is entropically disfavored and mainly driven by enthalpy contributions, potentially involving hydrogen bonding and van der Waals interactions biorxiv.org.

For the interaction with human serum albumin (HSA), the binding reaction was found to be mainly enthalpy-driven, with both van der Waals forces and hydrogen bonding playing major roles in stabilizing the complex researchgate.net. The enthalpy change (ΔH) was reported as -45.32 kJ/mol and the entropy change (ΔS) as -139.18 J/mol/K researchgate.net.

Thermodynamic studies on the adsorption of Brilliant Blue G onto activated carbon, while not directly a biomolecule interaction, also provide relevant thermodynamic insights. These studies have shown the adsorption process to be exothermic and spontaneous, with a decrease in randomness at the solid/solution interface, as indicated by negative ΔH and ΔS values and a negative ΔG researchgate.netrjptonline.org.

Analyzing these thermodynamic parameters helps in understanding the molecular forces that govern the interaction between Brilliant Blue G and different biomolecules.

Here is a table summarizing some reported thermodynamic parameters for Brilliant Blue G interactions:

| System | Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol/K) | Dominant Forces Suggested | Source |

| CBB-BSA | 302 | Negative | Positive | Positive | Hydrophobic | nih.govresearchgate.netnih.gov |

| CBBG-Human Insulin | 298 | -46.4 | -57.2 | -36.9 | Hydrogen bonding, van der Waals | biorxiv.org |

| CBBG-Human Serum Albumin | Not specified | Not specified | -45.32 | -139.18 | Hydrogen bonds, van der Waals | researchgate.netresearchgate.net |

| CBBG Adsorption (Activated Carbon) | Not specified | Negative | Exothermic | Decrease in randomness | Not specified | researchgate.netrjptonline.org |

Note: ΔG for CBBG-Human Insulin calculated from Kd = 12.5 µM using ΔG = -RTln(1/Kd) at 298K.

Determination of Binding Constants and Stoichiometry

Influence of Solution Microenvironment on Brilliant Blue G Interactions

The interaction of Brilliant Blue G with biomolecules is significantly influenced by the solution microenvironment, including factors such as pH and the presence of other molecules like surfactants.

The pH of the solution plays a critical role in the interaction of Brilliant Blue G with proteins, primarily due to its effect on the ionization state of both the dye and the protein patsnap.comserva.dewikipedia.orgvu.nlabcam.comcarlroth.com. Brilliant Blue G can exist in different ionic forms depending on the pH, each with a distinct color and absorbance spectrum patsnap.comserva.dewikipedia.orgvu.nlabcam.comcarlroth.com.

In the Bradford assay, the assay is typically performed under acidic conditions where the dye is predominantly in a highly protonated reddish form patsnap.comwikipedia.orgvu.nlcarlroth.comgoogle.com. Upon binding to protein, the equilibrium shifts towards the anionic blue form of the dye, which forms a stable complex with basic amino acid residues and aromatic amino acids patsnap.comserva.dewikipedia.orgvu.nl. This shift in the ionization state of the dye upon protein binding is central to the color change observed in the Bradford assay patsnap.comwikipedia.orgcarlroth.com.

The pH also affects the charge of the protein, as the protonation state of amino acid residues changes with pH. This alters the electrostatic interactions between the dye and the protein. The anionic blue form of Brilliant Blue G interacts electrostatically with the positively charged basic amino acids on the protein patsnap.comwikipedia.orgabcam.com. Therefore, changes in pH can affect the number of positively charged residues available for interaction, thus influencing the binding affinity and the extent of complex formation.

Studies have shown that maintaining a reasonably high pH, even under acidic conditions, is important for the Bradford assay, as a small proportion of the blue form is thought to be the protein-binding species google.com. Addition of protein to the dye reagent at low pH leads to a decrease in absorbance at 470 nm (red form) and an increase at 595 nm (blue form) google.com.

The presence of surfactants in the solution can significantly modulate the interaction between Brilliant Blue G and biomolecules. Surfactants are amphipathic molecules that can interact with both the dye and the protein, potentially altering the binding equilibrium and characteristics.

Ionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are known to interact with Brilliant Blue G. The formation of a complex between Brilliant Blue G and anionic detergents like SDS can stabilize the neutral, green form of the dye, which can interfere with protein quantification methods like the Bradford assay wikipedia.org.

Studies have also investigated the association of anionic dyes like Brilliant Blue G with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) tsijournals.com. Spectroscopic studies have shown that the characteristic absorption peak of Brilliant Blue G is changed by the addition of CTAB, indicating an association between the dye and the cationic surfactant tsijournals.com. This interaction is influenced by temperature, with elevated temperatures favoring the association reaction tsijournals.com.

Nonionic surfactants can also influence the interaction of Brilliant Blue G with proteins. For example, the possibility of fluorescent detection of albumin with Brilliant Blue G in the presence of nonionic surfactants like Triton X-100 and Triton X-305 has been explored researchgate.net. The presence of these nonionic surfactants was found to enhance the signal intensity of both the dye and the analyte while stabilizing the colloid-chemical state of the solutions researchgate.net.

The modulation of Brilliant Blue G interactions by surfactant systems is important to consider in various applications, particularly in analytical techniques where surfactants might be present in samples or buffers.

Advanced Synthetic Strategies and Derivatization of Brilliant Blue G

Contemporary Methods for Brilliant Blue G Chemical Synthesis

The production of Brilliant Blue G involves chemical synthesis, with ongoing efforts to refine existing methods and explore novel techniques.

Conventional Chemical Synthesis Approaches

Conventional synthesis routes for triphenylmethane (B1682552) dyes like Brilliant Blue G have been established for decades. These methods typically involve the condensation of an aromatic aldehyde with two equivalents of a diarylamine, followed by oxidation and sulfonation steps to introduce the characteristic functional groups responsible for the dye's properties and solubility zhishangchemical.com. While these approaches are foundational, they can sometimes involve lengthy reaction times and may necessitate extensive purification steps to achieve high purity nih.govgoogle.com.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as shorter reaction times, higher yields, and sometimes improved purity compared to conventional heating methods nih.govgoogle.commdpi.comdergipark.org.tr. This technique has been applied to the synthesis of Brilliant Blue G derivatives. For instance, microwave irradiation has been utilized in the synthesis of alkyl and benzyl (B1604629) Brilliant Blue G derivatives, significantly reducing reaction times from days in conventional methods to minutes or hours nih.govgoogle.com. Studies have shown that microwave-assisted protocols can achieve high reaction yields, ranging from 70% to 95% for aliphatic N-alkyl derivatives and 80% to 95% for benzylic derivatives nih.gov. Typical conditions for microwave-assisted synthesis of these derivatives involve irradiating the reaction mixture at temperatures around 80°C with a power of 150 W, often in a methanol/water mixture as the solvent nih.gov.

Targeted Derivatization for Enhanced Research Utility

Derivatization of Brilliant Blue G involves modifying its chemical structure to impart new or enhanced properties, expanding its utility beyond standard protein staining.

Structural Modifications for Tunable Lipophilicity and Binding Specificity

Structural modifications of Brilliant Blue G can significantly influence its lipophilicity and binding specificity to various molecules, particularly proteins. The binding of Brilliant Blue G to proteins is primarily driven by hydrophobic and Van der Waals interactions, as well as electrostatic interactions between its sulfonic acid groups and basic amino acid residues like lysine, histidine, and arginine patsnap.comnih.govresearchgate.net. By introducing alkyl or benzyl moieties onto the diphenylamine (B1679370) nitrogen atom of Brilliant Blue G, researchers can increase the molecule's lipophilicity nih.govresearchgate.net. This increased lipophilicity can lead to enhanced binding affinity to hydrophobic regions of proteins, such as those found in fibronectin, a key component of the retinal internal limiting membrane (ILM) nih.govresearchgate.net.

Research has demonstrated that more lipophilic Brilliant Blue G derivatives, such as pure benzyl-Brilliant Blue G (PBB), exhibit higher protein affinity compared to the parent compound and less lipophilic derivatives like methyl-Brilliant Blue G (Me-BBG) nih.govresearchgate.net. For example, in vitro and in silico studies showed that PBB had a higher predicted LogD value (2.2) compared to BBG (0.5) and Me-BBG (0.57), indicating its increased lipophilicity nih.gov. This enhanced lipophilicity and binding affinity can be leveraged for applications requiring selective interaction with specific biological structures or proteins nih.govresearchgate.net.

Synthesis of Multifunctional Brilliant Blue G-Based Composites

Brilliant Blue G can be incorporated into composite materials to create multifunctional platforms with combined properties. These composites can leverage the dye's staining capabilities or other inherent characteristics alongside the properties of the matrix material.

Studies have explored the synthesis of composites involving Brilliant Blue G for various applications, including wastewater treatment and potential biomedical imaging frontiersin.orgmdpi.combohrium.commdpi.comajchem-b.com. For instance, Brilliant Blue G has been used in studies investigating the adsorption capabilities of composite materials like chitosan-polyvinylpolypyrrolidone (CS-PVPP) beads and chitosan-biochar hydrogel beads for dye removal from aqueous solutions mdpi.commdpi.com. These composites utilize the interactions between the dye molecules and the functional groups on the composite material's surface, such as amine, hydroxyl, and sulfo groups, through mechanisms like electrostatic interaction, hydrogen bonding, and Van der Waals forces mdpi.commdpi.com.

Furthermore, Brilliant Blue G has been a component in the development of fluorescent composites. A porous fluorescent composite was created using isorhamnetin (B1672294) and Coomassie Brilliant Blue G250, coated with acrylic resin, for potential application in tumor cell imaging frontiersin.org. This composite aimed to combine the properties of a fat-soluble compound (isorhamnetin) with a water-soluble dye (Brilliant Blue G250) in a zwitterionic form, improving solubility and potentially enhancing biocompatibility and selectivity frontiersin.org. The synthesis involved treating isorhamnetin with potassium hydroxide (B78521) to improve solubility, followed by a mixing reaction with Coomassie Brilliant Blue G250 frontiersin.org. Such composites demonstrate the potential to create materials with tailored optical and biological properties by integrating Brilliant Blue G with other functional components frontiersin.org.

Analytical and Spectroscopic Methodologies Employing Brilliant Blue G

Quantitative Spectrophotometric Assays and Enhancements

Quantitative spectrophotometric assays based on Brilliant Blue G are primarily centered around its interaction with proteins, leading to a measurable change in light absorbance. The most well-known application is the Bradford protein assay.

Optimization and Mechanistic Refinement of Brilliant Blue G-Based Protein Assays

The Bradford assay relies on the principle that under acidic conditions, Brilliant Blue G exists predominantly in a cationic form with an absorbance maximum at 465 nm (brownish-red) patsnap.comwikipedia.orgbio-rad.com. Upon binding to proteins, particularly basic amino acids like arginine, lysine, and histidine, and through hydrophobic interactions, the dye is converted to a stable unprotonated blue anionic form with an absorbance maximum at 595 nm patsnap.comabcam.comwikipedia.orgbio-rad.com. The increase in absorbance at 595 nm is directly proportional to the protein concentration in the sample patsnap.comabcam.comwikipedia.org.

Optimization of the Bradford assay often involves adjusting the pH and dye concentration to enhance sensitivity and minimize interference from other substances researchgate.netgoogle.com. While the standard Bradford assay is rapid and relatively sensitive, it can suffer from a narrow linear range and variability depending on the protein composition nih.govacs.orgd-nb.info. Research has explored modifications to improve the assay's performance, including the use of hydrophobic reagents like ammonium (B1175870) sulfate (B86663) and trichloroacetic acid to increase dye binding, leading to enhanced sensitivity for nanogram quantities of proteins researchgate.netresearchgate.net. The mechanism involves the binding of the neutral ionic species of CBBG to proteins via hydrophobic interactions and heteropolar bonding with basic amino acids researchgate.net.

Data from studies on the mechanism of CBBG binding to proteins indicate that the neutral ionic species of CBBG plays a crucial role in forming a stable complex with proteins, contributing to increased sensitivity in modified assays researchgate.net.

High-Sensitivity Detection via Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) offers a highly sensitive approach for detecting molecules based on the enhancement of Raman scattering signals when the analyte is adsorbed onto noble metal surfaces, typically silver or gold nanomaterials researchgate.netrsc.org. Brilliant Blue G has been employed in SERS-based protein assays as a molecular probe. In this application, SERS is sensitive to the amount of unbound CBBG molecules adsorbed on silver surfaces researchgate.netnih.govacs.orgacs.org. The amount of bound CBBG dye is inversely related to the protein concentration; as protein concentration increases, more CBBG binds to the protein, leaving less unbound dye to adsorb onto the SERS substrate, resulting in a decrease in the SERS signal of CBBG researchgate.netacs.orgacs.org.

This SERS-based approach offers advantages over conventional spectrophotometric methods, including a wider linear concentration range and a lower limit of detection researchgate.netnih.govacs.org. For instance, a SERS-based method using unbound CBBG adsorbed on silver colloids demonstrated a linear range of 10⁻⁵ to 10⁻⁹ g/mL for bovine serum albumin (BSA) and a limit of detection as low as 1 ng/mL, which is significantly lower than the conventional Bradford assay researchgate.netnih.govacs.org.

Table 1: Comparison of Protein Assay Sensitivities

| Method | Analyte | Linear Range (g/mL) | Limit of Detection (ng/mL) | Citation |

| Conventional Bradford Assay | Protein | 2 x 10⁻⁶ - 2 x 10⁻⁵ | ~200 | nih.govacs.org |

| SERS-Based CBBG Assay | BSA | 10⁻⁹ - 10⁻⁵ | 1 | researchgate.netnih.govacs.org |

The SERS intensity of CBBG is sensitive to the amount of CBBG molecules adsorbed on the silver surface, and the molecules likely adsorb nonspecifically, inducing the SERS effect acs.orgacs.org.

Electrochemical Characterization and Sensor Development

Brilliant Blue G exhibits electrochemical activity, which has been explored for the development of electrochemical sensors.

Voltammetric Behavior and Electron Transfer Kinetics of Brilliant Blue G

The voltammetric behavior of Brilliant Blue G involves redox reactions that can be studied using techniques like cyclic voltammetry. Modified electrodes incorporating Brilliant Blue G or its polymer have shown altered electrochemical responses and enhanced electron transfer kinetics for certain analytes . For example, a carbon paste electrode modified with poly(brilliant blue) exhibited enhanced redox peak currents and faster electron transfer kinetics compared to a bare carbon paste electrode .

Studies on modified electrodes have investigated the voltammetric characteristics of Brilliant Blue G itself and its influence on the detection of other electroactive species. The electrochemical polymerization of Brilliant Blue G on electrode surfaces can lead to the formation of a film that alters the electrode's properties researchgate.netresearcher.life. This modification can improve the voltammetric response and facilitate electron transfer .

Design of Modified Electrodes for Analytical Detection

Brilliant Blue G has been used in the design of modified electrodes for the electrochemical detection of various analytes. Electropolymerization of Brilliant Blue G on electrode surfaces, such as carbon paste electrodes, has been employed to create sensing platforms researchgate.netresearcher.life. These modified electrodes can exhibit enhanced electrocatalytic activity and improved sensitivity and selectivity towards target compounds researchgate.net.

For instance, a carbon paste electrode modified with poly(brilliant blue) was developed for the voltammetric detection of dopamine (B1211576) in the presence of ascorbic acid and uric acid . This modified electrode showed well-defined redox peaks and improved resolution for dopamine detection . Another study utilized a Coomassie Brilliant Blue G-250 modified carbon paste electrode for the simultaneous detection of dihydroxybenzene isomers, demonstrating well-separated anodic peaks for resorcinol, hydroquinone, and catechol, which were not resolved with an unmodified electrode researchgate.netresearcher.life.

The design of these modified electrodes leverages the electrochemical properties of Brilliant Blue G to create surfaces with tailored characteristics for specific analytical applications.

Chromatographic Separation and Identification in Complex Matrices

Chromatographic techniques are essential for separating and identifying components in complex mixtures. Brilliant Blue G, as a dye, can be analyzed using chromatography, and its properties can also be relevant in the context of separating other substances in matrices where it might be present.

High-performance liquid chromatography (HPLC) coupled with detectors like diode array detectors (DAD) is a common method for the separation and quantification of synthetic dyes, including Brilliant Blue G researchgate.netlcms.czrevistadechimie.ro. The high polarity and water solubility of Brilliant Blue G influence its behavior in chromatographic systems nih.gov.

Chromatographic methods for Brilliant Blue G often involve reversed-phase columns and mobile phases optimized for separating polar compounds researchgate.netlcms.czrevistadechimie.ro. For example, a direct injection HPLC-DAD method for the simultaneous detection of Brilliant Blue, Sunset Yellow, and Tartrazine in water samples utilized an Acclaim Surfactant Plus column with a mobile phase of ammonium acetate (B1210297) and acetonitrile (B52724) researchgate.netrevistadechimie.ro. This method achieved the separation of Brilliant Blue in a relatively short run time researchgate.netrevistadechimie.ro.

Brilliant Blue G's presence in complex matrices, such as food and environmental samples, necessitates robust chromatographic methods for its accurate determination nih.govresearchgate.netlcms.czrevistadechimie.ro. The ability to separate Brilliant Blue G from other co-eluting compounds is crucial for reliable identification and quantification in such samples researchgate.netlcms.czbohrium.com.

Table 2: HPLC Conditions for Brilliant Blue G Analysis

| Column | Mobile Phase Composition | Flow Rate | Detection Wavelength | Run Time | Sample Matrix | Citation |

| Acclaim Surfactant Plus C18 | 100 mM CH₃COONH₄ / ACN (50:50, v/v) pH 5 | - | 595 nm, 630 nm | ~6 min | Water | researchgate.netlcms.czrevistadechimie.ro |

The development of efficient chromatographic methods allows for the accurate quantification of Brilliant Blue G even in challenging sample matrices researchgate.netlcms.czrevistadechimie.ro.

Application of High-Performance Liquid Chromatography (HPLC) in Dye Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. Brilliant Blue G can be analyzed using HPLC, often in the context of separating and detecting synthetic dyes in various samples, including environmental water and food products researchgate.netthermofisher.com.

HPLC methods for Brilliant Blue G analysis typically involve reversed-phase chromatography, which is suitable for separating dyes due to their often hydrophobic nature and solubility in reversed-phase eluents thermofisher.com. Detection is commonly performed using a Diode Array Detector (DAD), allowing for the monitoring of absorbance across a range of wavelengths, including those characteristic of Brilliant Blue G researchgate.net.

Research has demonstrated the application of HPLC-DAD for the simultaneous detection of Brilliant Blue and other synthetic dyes in surface and wastewater samples. One method achieved chromatographic separation using a C18 column with a mobile phase composed of ammonium acetate and acetonitrile, demonstrating the presence of Brilliant Blue in influent and effluent samples researchgate.net. Another study exploring the analysis of food dyes utilized an Acclaim PA or PA2 column, which provides a polar-embedded phase suitable for separating compounds with varying hydrophobicities, including Brilliant Blue thermofisher.com. These studies highlight the utility of HPLC in assessing the presence and concentration of Brilliant Blue G in complex matrices.

Specific chromatographic conditions reported for Brilliant Blue G analysis by HPLC include:

| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength(s) (nm) | Reference |

| Acclaim Surfactant Plus | 100 mM CH3COONH4 and ACN (50/50 v/v) | 0.5 | 200-800 (DAD) | researchgate.net |

| Acclaim PA2 (3 µm) | 20 mM (NH4)2HPO4 (pH 8.8) and CH3CN (1:1) | Not specified | Visible and UV | thermofisher.com |

Integration with Electrophoretic Techniques for Protein Analysis

Brilliant Blue G is widely used as a stain for visualizing proteins separated by various electrophoretic techniques. Its ability to bind to proteins allows for their detection as visible blue bands within the gel matrix conductscience.comabcam.comyoutube.comexcedr.com.

Polyacrylamide gel electrophoresis (PAGE), including SDS-PAGE and Blue Native PAGE (BN-PAGE), are fundamental techniques for separating proteins based on size (SDS-PAGE) or size and shape in their native conformation (BN-PAGE) wikipedia.orgyoutube.comserva.denih.gov. Brilliant Blue G is a common stain for visualizing protein bands after electrophoretic separation in these gels wikipedia.orgconductscience.comstellarscientific.comyoutube.comexcedr.comsigmaaldrich.combiosharp.cnsigmaaldrich.comstellarscientific.combio-rad.comnih.govys-bio.cn.

In SDS-PAGE, proteins are denatured and coated with SDS, giving them a uniform negative charge and allowing separation primarily by molecular weight youtube.comexcedr.com. After the electrophoretic run, the gel is typically stained with a Brilliant Blue G solution. The dye binds to the fixed proteins, making them visible as blue bands against a background that may or may not be stained, depending on the specific staining protocol used abcam.comyoutube.comexcedr.com. Colloidal formulations of Brilliant Blue G are often preferred for their ability to stain proteins intensely with low background staining of the gel matrix, often eliminating the need for a destaining step wikipedia.orgstellarscientific.comyoutube.combio-rad.comys-bio.cn.

Blue Native PAGE (BN-PAGE) is a technique used to separate protein complexes in their native state wikipedia.orgserva.denih.gov. In BN-PAGE, Coomassie Brilliant Blue G-250 is included in the cathode buffer and binds to the surface of protein complexes, imparting a negative charge that drives their migration towards the anode wikipedia.orgserva.de. The amount of dye bound influences the protein complex's mobility, which depends on both size and the extent of dye binding wikipedia.org. This technique allows for the separation of protein complexes based on their hydrodynamic size and shape while maintaining their native structure serva.denih.gov. Visualization of protein complexes after BN-PAGE is commonly achieved through Brilliant Blue G staining nih.gov.

Brilliant Blue G staining in PAGE offers high sensitivity, with detection limits reported in the nanogram range (e.g., 8-10 ng protein/band in SDS-PAGE) conductscience.comstellarscientific.comys-bio.cn. The staining mechanism involves ionic interactions between the dye's sulfonic acid groups and basic amino acids, as well as hydrophobic interactions patsnap.comconductscience.comabcam.comstellarscientific.com.

Isoelectric Focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI) excedr.comnih.govnih.gov. Proteins migrate through a pH gradient until they reach the pH at which their net charge is zero (their pI) excedr.com. Following IEF, Brilliant Blue G is used to visualize the separated protein bands.

Similar to PAGE, Brilliant Blue G staining in IEF gels allows for the detection of proteins focused at their respective pI positions sigmaaldrich.comsigmaaldrich.comnih.govnih.gov. Protocols for staining IEF gels with Brilliant Blue G often involve fixing the proteins in the gel matrix prior to staining to prevent diffusion sigmaaldrich.comys-bio.cn. Early methods utilized Brilliant Blue G-250 in acidic solutions, enabling the detection of protein bands with high sensitivity and sometimes without the need for destaining nih.govnih.gov. Colloidal Brilliant Blue G formulations are also suitable for staining IEF gels, providing clear protein bands with low background sigmaaldrich.comsigmaaldrich.com.

Research has described improved procedures for staining proteins after isoelectric focusing in polyacrylamide gels using the colloidal properties of Brilliant Blue G-250, achieving high sensitivity and clear backgrounds without destaining nih.gov. These applications demonstrate the versatility of Brilliant Blue G as a protein stain across different electrophoretic techniques, enabling the visualization of proteins separated by size, native state, or isoelectric point.

| Electrophoretic Technique | Application | Brilliant Blue G Form(s) Used | Key Principle of Separation | Staining Outcome | Reference(s) |

| SDS-PAGE | Protein visualization | G-250, R-250 | Primarily molecular weight (after denaturation and SDS binding) | Blue protein bands on clear or lightly stained background | wikipedia.orgconductscience.comabcam.comstellarscientific.comyoutube.comexcedr.comsigmaaldrich.combiosharp.cnsigmaaldrich.comstellarscientific.combio-rad.comnih.govys-bio.cnnih.govnih.gov |

| Blue Native PAGE | Visualization of protein complexes in native state | G-250 | Hydrodynamic size and shape (with dye binding contributing) | Blue protein complexes | wikipedia.orgserva.denih.govstellarscientific.cominterchim.fr |

| Isoelectric Focusing | Protein visualization | G-250, R-250 | Isoelectric point (pI) | Blue protein bands at pI positions | excedr.comsigmaaldrich.comsigmaaldrich.comnih.govnih.gov |

Diverse Research Applications of Brilliant Blue G Based Approaches

Elucidation of Protein Structure and Function

The interaction of Brilliant Blue G with proteins provides valuable insights into their structure and function, particularly concerning their presence, quantity, and surface characteristics.

Protein Visualization and Quantification in Biochemical Research

One of the most common applications of Brilliant Blue G is in the visualization and quantification of proteins in biochemical research. It is a key component in techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and the Bradford protein assay. patsnap.comontosight.aisigmaaldrich.com

In the Bradford assay, Brilliant Blue G undergoes a spectral shift upon binding to proteins. Under acidic conditions, the dye is predominantly in a cationic form with an absorbance maximum at 465 nm (brownish-red). patsnap.com Upon binding to proteins, particularly through interactions with arginine residues, the dye shifts to an anionic form with an absorbance maximum at 595 nm (blue). patsnap.comcreative-proteomics.comtcichemicals.com This color change is directly proportional to the protein concentration in the sample, enabling quantitative analysis by measuring the absorbance at 595 nm using a spectrophotometer and comparing it to a standard curve generated with known protein concentrations. patsnap.comcreative-proteomics.comtcichemicals.com This method is known for its simplicity, rapidity, and sensitivity, capable of detecting microgram quantities of protein. creative-proteomics.comresearchgate.net

In SDS-PAGE, Brilliant Blue G is used to stain proteins after they have been separated by size through an electric field in a polyacrylamide gel matrix. ontosight.aisigmaaldrich.comnih.gov The dye penetrates the gel and binds to the proteins, making them visible as distinct bands. nih.gov The intensity of the staining can be related to the amount of protein in each band, allowing for visualization and semi-quantification. nih.gov The non-covalent nature of the interaction is advantageous as the dye can be washed away, facilitating subsequent analysis or protein recovery if needed. patsnap.com

Probing Protein Surface Hydrophobicity

Brilliant Blue G can also be employed to investigate the surface hydrophobicity of proteins. Methods have been developed based on the non-covalent binding of Brilliant Blue G to aromatic and basic amino acid residues exposed on the protein surface. researchgate.netrsc.org This binding leads to the formation of insoluble protein-dye complexes that can be precipitated. researchgate.netrsc.org The reduction in the absorbance of the supernatant at 585 nm after centrifugation is then used as an indicator of the amount of protein-bound dye, which correlates with the protein's surface hydrophobicity. researchgate.netrsc.orgrsc.org

Studies have validated this approach by showing a linear correlation between the results obtained using the Brilliant Blue G-binding method and those from commonly accepted fluorescence methods utilizing probes like 1-anilino-8-naphthalenesulfonate (ANS) or intrinsic tryptophan fluorescence. researchgate.netrsc.orgrsc.org

Investigation of Biomolecular Aggregation and Inhibitory Mechanisms

Brilliant Blue G has been explored for its effects on biomolecular aggregation, particularly the formation of amyloid fibrils, and the underlying mechanisms involved.

Modulation of Amyloid Fibril Formation by Brilliant Blue G

Research indicates that Brilliant Blue G can modulate the aggregation of amyloid proteins, which are implicated in various diseases, including Alzheimer's disease and type-2 diabetes. osti.govacs.orgnih.gov Studies have shown that Brilliant Blue G can influence the formation of amyloid-β (Aβ) aggregates, which are considered neurotoxic. acs.orgnih.gov It has been demonstrated to reduce Aβ-associated cytotoxicity by promoting the formation of off-pathway, non-toxic aggregates. acs.org Comparative studies with structural analogues like Brilliant Blue R, Brilliant Blue FCF, and Fast Green FCF have suggested that specific structural features of Brilliant Blue G, such as the presence of two additional methyl groups, are important for its effectiveness in modulating Aβ aggregation and cytotoxicity. acs.org

However, the effects of Brilliant Blue G can vary depending on the specific amyloidogenic protein. For instance, studies on human amylin, another amyloid-forming polypeptide, have shown that Brilliant Blue G is only moderately effective at inhibiting amyloid formation or disaggregating preformed fibrils, and its effects are more pronounced at higher concentrations. osti.govnih.gov

Exploration of Supramolecular Interactions in Anti-Aggregation Strategies

The modulation of amyloid aggregation by Brilliant Blue G involves interactions that can be understood within the framework of supramolecular chemistry. Brilliant Blue G interacts with proteins through a combination of non-covalent forces, including electrostatic and hydrophobic interactions. patsnap.comacs.org These interactions can disrupt the self-assembly of amyloidogenic proteins, which is driven by non-covalent interactions between their amyloidogenic domains. researchgate.net

While the direct application of Brilliant Blue G as a therapeutic anti-aggregation agent might be limited by factors such as its efficacy depending on the specific protein and potential interference with common amyloid assays osti.govnih.gov, its ability to interact with amyloid structures provides insights into the types of supramolecular interactions that can be targeted in the design of anti-aggregation strategies. The exploration of how small molecules like Brilliant Blue G interact with and modulate protein aggregation contributes to the broader understanding of protein self-assembly and the development of compounds that can disrupt detrimental aggregate formation. researchgate.netosti.gov

Research on Cellular Signaling Pathways and Inflammatory Responses

Beyond its applications in protein analysis and aggregation studies, Brilliant Blue G has also been investigated for its effects on cellular signaling pathways and inflammatory responses, particularly in the context of its role as a P2X7 receptor antagonist. hellobio.comnih.govselleckchem.com

The P2X7 receptor is an ATP-gated ion channel expressed on various immune cells, including microglia, and plays a significant role in inflammatory responses and the release of pro-inflammatory mediators. nih.govspandidos-publications.comspandidos-publications.com Brilliant Blue G has been identified as a selective and non-competitive antagonist of the P2X7 receptor. hellobio.comnih.govselleckchem.com

Studies have demonstrated that Brilliant Blue G can attenuate lipopolysaccharide (LPS)-mediated microglial activation and inflammation. nih.govspandidos-publications.comnih.gov In LPS-stimulated microglia, Brilliant Blue G has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and the expression of cyclooxygenase-2 (COX-2). nih.gov This anti-inflammatory effect appears to be mediated, at least in part, through the suppression of key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways. spandidos-publications.comnih.govliankebio.com Specifically, Brilliant Blue G has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and ERK, and to inhibit the nuclear translocation of NF-κB p65. spandidos-publications.comnih.govliankebio.com

These findings suggest that Brilliant Blue G's antagonistic activity at the P2X7 receptor contributes to its ability to modulate cellular signaling and reduce inflammatory responses, highlighting its potential as a research tool for studying purinergic signaling and neuroinflammation. nih.govspandidos-publications.comspandidos-publications.comnih.gov

Brilliant Blue G as a P2X7 Receptor Antagonist in Microglial Studies

Research has explored Brilliant Blue G's role as an antagonist of the purinergic P2X7 receptor (P2X7R), particularly in the context of microglial activation and neuroinflammation. The P2X7 receptor is an ATP-gated ion channel highly expressed in macrophages and microglia and is considered key in their activation and proliferation. frontiersin.orgnih.gov Studies have shown that BBG can inhibit P2X7R expression and activity in microglia. nih.gov

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, BBG intervention significantly decreased the expression of P2X7R at both protein and mRNA levels. nih.gov This suggests that BBG's anti-inflammatory effects in microglia may be mediated, at least in part, by downregulating P2X7R. nih.gov

Research highlights regarding BBG's interaction with P2X7R in microglial studies include:

Evidence for the selective regulation of microglia via P2X7R expression in murine brain tissue. nih.gov

Inhibition of microglial activation and inflammatory reactions through the regulation of the P2X7 receptor by BBG intervention. nih.gov

Demonstration of BBG's potent inhibitory activity on P2X7R in LPS-stimulated microglia. nih.gov

Studies in animal models of neurodegenerative diseases, such as a rat model of Parkinson's disease induced by intranigral LPS, have shown that administration of BBG reduced microglial activation and protected against the loss of dopaminergic neurons. nih.govresearchgate.net This neuroprotective effect was linked to the suppression of microglial activation and inhibition of P2X7R expression in activated microglia. nih.gov

Inhibition of Inflammatory Cytokine Release in Research Models

Beyond its interaction with the P2X7 receptor, Brilliant Blue G has been shown to inhibit the release of various inflammatory cytokines in research models. In LPS-stimulated BV2 microglial cells, BBG significantly decreased the mRNA and secretion levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). spandidos-publications.com Western blot analysis in these cells also revealed that BBG suppressed the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. spandidos-publications.com

In animal models, BBG has also demonstrated anti-inflammatory effects. In a rat model of traumatic brain injury (TBI), BBG treatment significantly reduced the levels of interleukin-1β in the cortex. spandidos-publications.com Furthermore, studies in rats with LPS-induced systemic inflammation showed that BBG administration attenuated neuronal degeneration and decreased the increase in caspase-3 activity produced by LPS. researchgate.net BBG has also been reported to exhibit inhibitory effects on lipid peroxidation, nitric oxide production, and nuclear factor-kappaB (NF-κB) activation, alongside decreasing levels of inflammatory cytokines like IL-1β, IL-10, and IL-6 in various studies. researchgate.netresearchgate.net

The anti-inflammatory effects of BBG may involve the regulation of signaling pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB pathways. frontiersin.orgspandidos-publications.com In LPS-induced BV2 cells, BBG significantly decreased the levels of phosphorylated p38, ERK, and JNK, suggesting that its anti-inflammatory effect may be partly attributed to the suppression of the MAPK signaling pathway. spandidos-publications.com

Targeted Staining in Anatomical and Tissue Research Models

Brilliant Blue G is widely recognized for its utility as a staining agent in anatomical and tissue research models, particularly for visualizing transparent or semi-transparent biological structures. macsenlab.comarvojournals.org Its ability to bind to proteins through ionic and hydrophobic interactions makes it effective for this purpose. patsnap.com

Mechanisms of Ocular Internal Limiting Membrane Staining in Ex Vivo and Animal Models

Brilliant Blue G is commonly used in ophthalmic research and surgery to stain the internal limiting membrane (ILM) of the eye. nih.govmacsenlab.comarvojournals.org The ILM is a thin, translucent membrane that is difficult to visualize during vitreoretinal procedures, and staining it facilitates its identification and removal. nih.govmacsenlab.com

The mechanism of BBG staining of the ILM involves its binding to proteins within the membrane. nih.gov Specifically, BBG binds to ILM proteins, such as fibronectin, a component of the extracellular matrix. nih.gov The dye interacts with proteins predominantly through ionic interactions between its sulfonic acid groups and the basic amino acids (arginine, lysine, and histidine) in proteins, as well as through hydrophobic interactions involving its aromatic rings. patsnap.com This non-covalent binding results in a visible blue color on the ILM. patsnap.com

Studies using ex vivo models, such as porcine eyes, have evaluated the staining capabilities and selectivity of BBG and its derivatives. nih.gov These studies assess the dye levels in the ILM and underlying retinal tissue after application and removal of the staining solution. nih.gov Findings suggest that the selectivity of BBG derivatives for the ILM can be related to factors like lipophilicity and binding affinity to fibronectin. nih.gov

Clinical observations and studies in animal models support BBG's selective staining of the ILM without significantly coloring the underlying retina. macsenlab.comarvojournals.orgfda.gov This selective staining aids surgeons in distinguishing the ILM from other retinal layers, simplifying surgical removal. macsenlab.com

Visualization of Biological Structures for Microdissection and Analysis

Brilliant Blue G's protein-binding property makes it a valuable tool for visualizing biological structures in various research contexts, particularly where microdissection or detailed analysis of specific tissues or cells is required. While the provided search results primarily focus on its use in ocular surgery for ILM staining, its general mechanism of protein binding suggests potential applications in other areas where selective visualization of protein-rich structures is beneficial.

In general laboratory settings, Coomassie Brilliant Blue dyes, including BBG, are widely used for staining proteins in polyacrylamide gels after electrophoresis. patsnap.combio-rad.comnih.gov This allows for the visualization of distinct protein bands, assessment of protein purity, and quantification of protein content. patsnap.comabcam.com This principle of protein visualization through staining can be extended to the staining of tissues or cellular components for microscopic examination or targeted manipulation like microdissection.

The ability of BBG to form non-covalently bonded complexes with proteins allows for the visualization of structures while potentially permitting subsequent analysis or protein recovery after destaining, depending on the specific application and protocol. patsnap.com

Development of Advanced Materials and Nanocomposites

Brilliant Blue G has been explored in the development of advanced materials and nanocomposites, leveraging its optical properties and ability to interact with other substances.

Brilliant Blue G-Functionalized Fluorescent Composites for Bioimaging Research

Research has investigated the incorporation of Brilliant Blue G into fluorescent composites for potential applications in bioimaging. While the direct functionalization of fluorescent nanocomposites with BBG for bioimaging is an emerging area, studies have explored the creation of fluorescent composites involving Coomassie Brilliant Blue G250 (a form of BBG) and other fluorescent molecules or materials. nih.govfrontiersin.org

For instance, fluorescent complexes have been created using Coomassie Brilliant Blue G250 and isorhamnetin (B1672294), a flavonoid. nih.govfrontiersin.org These composites have shown potential for applications such as tumor cell imaging. nih.govfrontiersin.org The combination of the water-soluble dye with other compounds and coating carriers, such as acrylic resin, has been explored to improve properties like solubility, selectivity, and biocompatibility for cellular imaging applications. nih.govfrontiersin.org

The development of such composites often aims to combine the visualization properties of the dye with the unique characteristics of nanomaterials or other functional components to create probes with enhanced performance for bioimaging research. Research in this area explores how the interaction between BBG and other materials can yield composites with desirable fluorescent properties and targeting capabilities for biological systems. researchgate.netfrontiersin.orgnih.gov

Integration into Drug Delivery Systems for Experimental Studies

Brilliant Blue G has been explored for its potential integration into drug delivery systems, particularly in experimental settings. One area of investigation involves its use in conjunction with hydrogel-based nanosystems for potential therapeutic applications, such as in the treatment of brain tumors. mdpi.com For instance, studies have examined the use of Coomassie Brilliant Blue G-250 (CB), a visible contrast enhancer, within polyacrylamide-based nanoparticles. mdpi.com These nanoparticles can be designed with different production methods, including covalent linkage, encapsulation, or post-loading of CB. mdpi.com Further functionalization with targeting peptides, such as F3 peptides, and PEG units has been explored to target specific cells, like glioblastoma (GBM) cells, which exhibit high expression of nucleolin. mdpi.com

Research has also investigated the affinity and distribution of Brilliant Blue G and its derivatives in biological tissues, which is relevant for drug delivery applications. An ex vivo study using porcine eyes assessed the retinal binding of Brilliant Blue G and a synthetic derivative, pure benzyl-Brilliant Blue G (PBB). researchgate.netnih.gov The study found that PBB showed a significantly higher affinity for proteins compared to Brilliant Blue G and methyl-Brilliant Blue G (Me-BBG). researchgate.netnih.gov In vitro and in silico studies suggested that the higher selectivity of PBB is linked to its increased lipophilicity and binding affinity to fibronectin, a major component of the internal limiting membrane (ILM) of the retina. researchgate.netnih.gov Quantification by HPLC analysis revealed that PBB levels in the ILM were significantly higher than those of Brilliant Blue G and Me-BBG, while its distribution in the retina was significantly lower. researchgate.netnih.gov This indicates a greater ILM selectivity for the PBB derivative. researchgate.netnih.gov

In another experimental application, intrathecal injection of Brilliant Blue G, acting as a P2X7 receptor antagonist, has been shown to attenuate the exercise pressor reflex in decerebrated rats. physiology.orgphysiology.org This demonstrates its use as a pharmacological tool in experimental physiological studies. physiology.orgphysiology.org

Environmental Research Applications

Brilliant Blue G is also utilized in environmental research, particularly in studies related to water quality and hydrological processes.

Photocatalytic Degradation Studies of Brilliant Blue G

The photocatalytic degradation of Brilliant Blue G has been a subject of research to explore methods for treating water contaminated with this dye, which is used in industries such as textiles and cosmetics. researchgate.netnih.gov Studies have investigated the efficiency of various photocatalysts, including titanium dioxide (TiO₂) and zinc oxide (ZnO), often in nanoparticle form or as nanocomposites. researchgate.netnih.govmdpi.comjetir.orgajchem-a.com

Research using TiO₂ supported on cellulosic paper demonstrated the potential for photocatalytic degradation of Brilliant Blue G in aqueous solutions under UV light. mdpi.com Parametric studies optimized the process by examining factors such as initial dye concentration, catalyst concentration, pH, and flow rate. mdpi.com Results showed high degradation efficiencies, reaching 98% at laboratory scale and 93.3% and 75% at pilot flow rates of 800 and 200 L·h⁻¹, respectively. mdpi.com The presence of salts like NaCl and Na₂HPO₄ was found to affect the degradation rate, with Na₂HPO₄ decreasing efficiency, possibly due to penetration of active sites on the TiO₂ surface. mdpi.com

Studies using Nickel Calciate nanoparticles (NiCaO₂) have also shown promising results for the photocatalytic degradation of Coomassie Brilliant Blue G dye under direct sunlight. jetir.org Different nanoparticle sizes and catalyst concentrations were evaluated. jetir.org For NiCaO₂-I nanoparticles (14nm), a maximum degradation of 97.35% was achieved at a catalyst concentration of 0.3g/100ml, while NiCaO₂-II nanoparticles (19nm) showed 95.03% degradation at 0.4g/100ml. jetir.org The pH of the solution also influenced degradation efficiency, with optimal results observed around pH 6 for NiCaO₂-I and pH 3 for NiCaO₂-II. jetir.org

More recent studies have explored the use of ZnO and Bi-ZnO as photocatalysts for Brilliant Blue dye degradation under solar light irradiation. researchgate.netnih.gov These catalysts were synthesized using the sol-gel method and characterized to understand their properties. researchgate.netnih.gov Different parameters, including contact time, dye concentration, catalyst concentration, and pH, were optimized. researchgate.netnih.gov The photocatalytic degradation of Brilliant Blue G was found to follow pseudo-first-order kinetics. researchgate.netnih.gov Scavenging studies indicated that superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) are primarily responsible for the degradation process. researchgate.netnih.gov Bi-ZnO demonstrated better degradation potential (maximum 92%) compared to ZnO (maximum 76%). researchgate.netnih.gov

The efficiency of photocatalytic degradation is influenced by various factors, including catalyst concentration, dye concentration, pH, and light intensity. researchgate.netnih.govjetir.orgajchem-a.com Increasing catalyst concentration generally increases degradation efficiency up to an optimal point, beyond which it may decrease due to light scattering. jetir.org The initial concentration of the dye also plays a role; higher dye concentrations can lead to a decrease in the rate of photocatalytic destruction as more dye molecules occupy the catalyst surface. ajchem-a.com Increasing UV light intensity can improve efficiency by generating more reactive species like hydroxide (B78521) radicals. ajchem-a.com

Here is a summary of some research findings on photocatalytic degradation:

| Catalyst | Light Source | Optimal Conditions (Example) | Maximum Degradation | Reference |

| TiO₂ (supported) | UV | pH=7, mTiO₂=0.3 g | 98% (lab scale) | mdpi.com |

| NiCaO₂-I (14nm) | Sunlight | 0.3g/100ml, pH 6 | 97.35% | jetir.org |

| NiCaO₂-II (19nm) | Sunlight | 0.4g/100ml, pH 3 | 95.03% | jetir.org |

| ZnO | Solar light | Optimized parameters | 76% | researchgate.netnih.gov |

| Bi-ZnO | Solar light | Optimized parameters | 92% | researchgate.netnih.gov |

| Ag/ZnO | UV | 0.3 g (Ag/ZnO) / 30 ppm (dye) | 97.7% (after 1 hr) | ajchem-a.com |

Role as a Chemical Tracer in Hydrogeological Investigations

Brilliant Blue G is frequently employed as a chemical tracer in hydrogeological investigations to visualize and understand water flow paths in soil and subsurface environments. uzh.chresearchgate.net Dye tracer experiments, including those using Brilliant Blue dye, are valuable for qualitatively and quantitatively determining the interactions between soil structures and the soil matrix. uzh.ch They are particularly useful for identifying soil structures that influence infiltration processes, especially preferential flow paths. uzh.chresearchgate.net

In field experiments, Brilliant Blue dye solution is applied to the soil surface, and subsequent excavation of the stained soil allows researchers to observe the patterns of water movement. uzh.chresearchgate.net This technique has been successfully used to study preferential infiltration and macropore flow initiation in various soil types and under different soil moisture conditions. uzh.ch For instance, a Brilliant Blue dye tracer experiment on a steep hillslope prone to sliding revealed the dominance of "organic layer interflow," a form of shallow subsurface stormflow, where the dye stained the organic horizon, vertical soil fractures, and macropores like worm burrows. uzh.ch The absence of significant staining in deeper layers indicated that lateral drainage was limited to the topsoil. uzh.ch

While Brilliant Blue FCF (C.I. 42090), a related dye, is commonly used as a tracer due to its low adsorption by negatively charged soil constituents, studies involving Brilliant Blue G have also investigated its interaction with soil. researchgate.netnih.gov Field experiments using Brilliant Blue G solutes sprinkled on a soil surface have shown that the dye solution can interact with the surrounding soil, leading to changes in pH and the chemical composition of the soil. researchgate.net These interactions can include competitive processes between the sodium ions in the dye solution and the soil's exchangeable complex. researchgate.net This suggests that Brilliant Blue G, while useful for visualizing flow paths, may not always act as a completely inert tracer and its chemical interactions with the soil matrix should be considered in hydrogeological interpretations. researchgate.net

Dye tracers like Brilliant Blue G provide high spatial resolution for visualizing fluid flow, including preferential flow paths, which is crucial for calibrating and verifying vadose zone flow and transport models. researchgate.net Despite the successful use of staining techniques for decades, research continues to identify and evaluate ideal vadose zone tracers. researchgate.net

Computational and Theoretical Modeling in Brilliant Blue G Studies

Molecular Docking and Dynamics Simulations of Brilliant Blue G-Biomolecule Complexes

Molecular docking and dynamics simulations are frequently used to model the interactions between small molecules like Brilliant Blue G and larger biomolecules, such as proteins. These techniques offer atomic-level details about binding poses, interaction forces, and the dynamic behavior of the complexes.

Prediction of Binding Sites and Affinities

Computational studies, particularly molecular docking, have been applied to predict the specific regions on proteins where Brilliant Blue G binds and to estimate the strength of these interactions. For instance, studies investigating the interaction of Coomassie Brilliant Blue G250 with human serum albumin (HSA) have utilized molecular docking to confirm binding modes identified experimentally. These studies indicated that the dye binds to site I (subdomain IIA) of HSA researchgate.net. Docking studies on Brilliant Blue G derivatives binding to fibronectin have also been performed to predict binding affinity, showing that increased dye lipophilicity can correlate with higher protein binding affinity and hydrophobic interactions nih.gov. The predicted binding free energy (ΔGbinding) values from these simulations can provide quantitative estimates of affinity, with more negative values indicating more favorable binding nih.gov. Molecular docking has also been used to study the binding of Coomassie Brilliant Blue G-250 to bovine insulin (B600854), predicting the position and noncovalent forces involved, including hydrogen bonds and π–π interactions acs.org.

| Biomolecule | Predicted Binding Site(s) | Predicted Binding Affinity (ΔGbinding) | Key Interactions | Source |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Site I (Subdomain IIA) | Not specified in source | Van der Waals, Hydrogen bonding | researchgate.net |

| Fibronectin GBD | Not specified in source | -71.22 kcal/mol (for BBG) | Primarily hydrophobic interactions | nih.gov |

| Bovine Insulin (BI) | Chain A and Chain B | -7.25 kcal/mol | Hydrogen bonds, π–π interactions | acs.org |

Conformational Analysis of Dye-Induced Changes

Molecular dynamics simulations and spectroscopic methods, often coupled with computational analysis, can reveal how the binding of Brilliant Blue G affects the conformation of the interacting biomolecule. Studies on the interaction of Coomassie Brilliant Blue G250 with HSA have indicated very minor micro-environmental and conformational changes in the protein upon binding researchgate.net. In contrast, investigations into the interaction of Coomassie Brilliant Blue G-250 with hen egg white lysozyme (B549824) (HEWL) have shown that the dye can induce changes in the protein's secondary structure, observed through techniques like far-UV CD spectroscopy acs.org. Molecular dynamics simulations have also been employed to study the structural stability of protein-dye complexes and analyze binding free energy nih.gov. For example, simulations of bovine insulin-Coomassie Brilliant Blue G-250 complexes suggested that the dye interacts with and stabilizes the α-helical structure of the protein acs.org.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable for understanding the electronic structure and reactivity of Brilliant Blue G. These calculations can provide insights into properties such as molecular orbitals (HOMO and LUMO), energy band gaps, and chemical reactivity descriptors like electronegativity, hardness, and softness mdpi.comdntb.gov.ua. Studies using DFT have been conducted to estimate the reactivity of the brilliant blue molecule, calculating parameters that can be used to predict its behavior in various chemical processes mdpi.com. The plots of molecular orbitals can indicate the delocalization of electrons, which is relevant to the dye's interactions and color properties researchgate.net. These theoretical calculations can support the development of applications, such as electrochemical sensors, by helping to predict redox reactive sites and understand modifier-analyte interaction mechanisms dntb.gov.uaresearchgate.net.

| Quantum Chemical Descriptor | Value (Aqueous Phase) | Source |

|---|---|---|

| Energy Band Gap (ΔEg) | 1.56 eV | researchgate.net |

| Electronegativity (χ) | Calculated from HOMO/LUMO | mdpi.com |

| Hardness (η) | Calculated from HOMO/LUMO | mdpi.com |

| Softness (σ) | Calculated from HOMO/LUMO | mdpi.com |

Note: Specific numerical values for electronegativity, hardness, and softness were not explicitly provided in the source snippets, only that they are calculated from HOMO and LUMO energies.

Advanced Statistical and Machine Learning Approaches in Dye System Analysis